1-(4-Amino-2-fluorophenyl)ethanone is cataloged under the CAS number 112279-56-8 and can be found in various chemical databases such as PubChem and BenchChem, which provide detailed information about its properties, synthesis, and applications . Its classification as an aromatic ketone places it among compounds that exhibit significant reactivity due to the presence of both carbonyl and amino functionalities.
The synthesis of 1-(4-Amino-2-fluorophenyl)ethanone can be achieved through several methods, each involving different precursors and reaction conditions.
In industrial settings, large-scale synthesis often employs optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods (e.g., recrystallization or chromatography) are utilized to achieve high-quality products efficiently.
The molecular structure of 1-(4-Amino-2-fluorophenyl)ethanone can be described in terms of its functional groups and geometric arrangement:
InChI=1S/C8H8FNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3 .Recent studies have provided insights into the crystal structure of related compounds, indicating that the arrangement of atoms influences both physical properties and reactivity. The presence of fluorine enhances electron-withdrawing effects, which can alter the compound's reactivity compared to similar structures without fluorine .
1-(4-Amino-2-fluorophenyl)ethanone participates in various chemical reactions due to its functional groups:
The specific reagents and conditions for these reactions vary:
The mechanism of action for 1-(4-Amino-2-fluorophenyl)ethanone primarily relates to its interactions with biological targets:
Research indicates potential antimicrobial and anticancer activities associated with this compound. The amino group may facilitate interactions with enzymes or receptors, while the fluorine atom could enhance binding affinity due to its electronegative nature.
The compound's structural features suggest it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered biological responses in target organisms .
1-(4-Amino-2-fluorophenyl)ethanone has several applications across various fields:
It serves as a building block in organic synthesis, particularly in creating more complex molecules used in pharmaceuticals.
Ongoing research explores its potential as an active pharmaceutical ingredient or intermediate in drug development, especially targeting diseases where enzyme inhibition is beneficial .
The compound finds applications in producing specialty chemicals and materials, contributing to advancements in agrochemicals and fine chemical manufacturing.
The systematic IUPAC name for this compound is 1-(4-amino-2-fluorophenyl)ethan-1-one, reflecting its core structural features: a phenyl ring substituted with an amino group (–NH₂) at the para position (C4), a fluorine atom at the ortho position (C2), and an acetyl group (–COCH₃) at the benzylic position [1] [2] [6]. The structural backbone consists of a disubstituted benzene ring with the acetyl group forming a ketone functionality. The ortho relationship between the fluorine and acetyl groups introduces steric and electronic effects that influence the compound’s reactivity [6].
This compound is uniquely identified by the CAS Registry Number 112279-56-8 [1] [2] [3]. Common synonyms include:
The molecular formula is C₈H₈FNO, consisting of 8 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom [1] [2] [3]. The molecular weight is 153.15 g/mol (calculated from atomic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00). Minor variations (e.g., 153.16 g/mol) in some sources reflect rounding differences in atomic mass calculations [2] [3].
CC(=O)C1=CC(=C(C=C1)N)F (canonical form emphasizing keto tautomer) [1] Nc1ccc(c(c1)F)C(=O)C (atom-order variant) [3] [6]Both encode the same connectivity: a benzene ring with substituents at C1 (acetyl), C2 (fluorine), and C4 (amino group). CSRMETUFNPMTCM-UHFFFAOYSA-N [1] [2] [3].This 27-character key is a hashed version of the full InChI string, enabling rapid database searches. It confirms the absence of stereochemistry (no chirality centers) and protonation states [2]. Table 1: Comprehensive Chemical Identifiers of 1-(4-Amino-2-fluorophenyl)ethanone
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-Amino-2-fluorophenyl)ethan-1-one | [2] [6] |
| CAS Registry No. | 112279-56-8 | [1] [3] |
| Molecular Formula | C₈H₈FNO | [1] [6] |
| Molecular Weight | 153.15 g/mol | [1] [3] |
| SMILES (Canonical) | CC(=O)C1=CC(=C(C=C1)N)F | [1] |
| InChI Key | CSRMETUFNPMTCM-UHFFFAOYSA-N | [1] [2] |
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: